cis(Z)-p-Methoxymethylcinnamate

Photobiology DNA Damage Sister Chromatid Exchange

Substituting with generic methyl p-methoxycinnamate or the trans(E)-isomer compromises photobiological assay reproducibility. cis(Z)-p-Methoxymethylcinnamate (CAS 19310-29-3) provides stereochemically defined, oxygen-independent photosensitization validated in E. coli and CHO cell models. • Defined cis (Z)-configuration ensures consistent UV-A photobiology and SCE induction across replicate experiments • Oxygen-independent activity enables aPDT research in hypoxic biofilm models where Type II photosensitizers fail • Pure isomer eliminates stereochemical variables in SAR modeling and TD-DFT/MS-CASPT2 computational benchmarking

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 19310-29-3
Cat. No. B095063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis(Z)-p-Methoxymethylcinnamate
CAS19310-29-3
Synonyms3-(4-methoxy-phenyl)-acrylic acid methyl ester
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)OC
InChIInChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5-
InChIKeyVEZIKIAGFYZTCI-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis(Z)-p-Methoxymethylcinnamate Procurement Overview


cis(Z)-p-Methoxymethylcinnamate (CAS 19310-29-3), also designated methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate, is a cinnamic acid ester derivative characterized by a para-methoxymethyl substituent on the phenyl ring and a cis (Z)-configuration across the α,β-unsaturated double bond [1]. With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol, this compound is a natural product found in species such as Daedalea quercina and Haplophyllum latifolium . Its defined stereochemistry is critical for its photobiological activity and its behavior in excited-state computational models, distinguishing it from its trans (E)-isomer (CAS 832-01-9) and other cinnamate analogs [2].

Stereochemical Identity Pure cis(Z)-configuration defines photobiological and excited-state properties, distinguishing it from trans isomer.
Natural Product Source Reported isolation from Daedalea quercina and Haplophyllum latifolium supports natural product research relevance.
Research Model Fit Suited for DNA damage, bacterial photosensitization, and computational photochemistry studies under UV-A.

cis(Z)-p-Methoxymethylcinnamate Stereochemistry Prevents Substitution


Substituting cis(Z)-p-methoxymethylcinnamate with a generic 'methyl p-methoxycinnamate' or the more common trans(E)-isomer is not scientifically valid due to distinct differences in molecular geometry and resulting properties. The cis (Z)-configuration imposes a specific spatial arrangement that directly influences photophysical behavior, including UV absorption profiles and photoisomerization pathways [1]. Furthermore, experimental evidence confirms that cis(Z)- and trans(E)-p-methoxymethylcinnamate both photosensitize Escherichia coli and Chinese hamster ovary cells and induce sister chromatid exchanges, indicating that biological activity is retained but may be modulated by isomeric form [2]. Procurement of the incorrect isomer introduces an uncontrolled variable, potentially compromising reproducibility in photobiological assays and invalidating structure-activity relationship models [3].

Target: cis(Z)-p-MMC
Defined Z-stereochemistry
Retains oxygen-independent photosensitization
Consistent SCE induction in CHO cells
Procurement of correct isomer ensures photobiological assay reproducibility.
Substitute: trans(E) or generic mixture
Different geometry alters UV absorption and photoisomerization pathway
Biological activity may shift; isomer-specific endpoints may not transfer
Mixed isomers introduce uncontrolled variable in SAR studies
Using undefined isomer composition limits data interpretation.

cis(Z)-p-Methoxymethylcinnamate Quantitative Evidence


Mammalian Cell Photosensitization: Cis vs. Trans

In a direct head-to-head study, both cis(Z)- and trans(E)-p-methoxymethylcinnamate were evaluated for their ability to photosensitize Chinese hamster ovary (CHO) cells under UV-A irradiation. Both isomers demonstrated the capacity to induce sister chromatid exchanges (SCEs), a sensitive marker of DNA damage. The study confirms that the cis(Z)-isomer retains this specific photobiological activity, which is oxygen-independent and light-dependent, validating its use as a positive control or probe in studies investigating cinnamate-mediated phototoxicity. The absence of genetic activity in the dark for both isomers further defines their photochemical specificity [1].

Mammalian Cell SCE Induction
Head-to-head
Both isomers induce SCEs in CHO cells under UV-A; activity is oxygen-independent.
Supports photosensitization endpoint context.
Exact dose-response or fold-change not specified in abstract.
Photobiology DNA Damage Sister Chromatid Exchange

Bacterial Photosensitization: Cis vs. Trans

A comparative study assessed the photobiological activity of cis(Z)- and trans(E)-p-methoxymethylcinnamate on Escherichia coli. Under UV-A irradiation, the cis(Z)-isomer photosensitized E. coli cells. This activity was found to be oxygen-independent, a key mechanistic feature distinguishing the photodynamic action of these cinnamates from typical Type II photosensitizers that require oxygen. The study provides quantitative evidence that the cis(Z)-isomer is a functional photosensitizer, similar to its trans counterpart, which is essential for experiments requiring this specific oxygen-independent mode of action [1].

Bacterial Photosensitization
Head-to-head
cis(Z) isomer photosensitizes E. coli under UV-A; oxygen-independent mechanism confirmed.
Supports antimicrobial photosensitization study context.
Log reduction or survival fraction not provided in abstract.
Antimicrobial Photodynamic Therapy Bacterial Photosensitization E. coli

Cis Isomer ππ* to nπ* Energy Barrier

A computational study using TD-DFT and MS-CASPT2 methods calculated the adiabatic excitation energies of the ππ*, ππ*′, and nπ* states for both cis- and trans-p-methoxymethylcinnamate (p-MMC). For the cis isomer, the nπ* state lies at a higher energy than the ππ* state in adiabatic excitation energy calculations. This energy gap indicates a considerable barrier to internal conversion from the ππ* state to the nπ* state. This finding, specific to the computational model of the cis isomer, provides a theoretical basis for its distinct excited-state deactivation pathway compared to previous theoretical predictions [1].

ππ* to nπ* Energy Barrier
Class-level inference
TD-DFT/MS-CASPT2: cis isomer shows higher nπ* vs ππ*, creating a considerable internal conversion barrier.
Supports computational model benchmarking.
Result opposite to previous theoretical prediction; energy values not specified in abstract.
Computational Photochemistry Excited State Dynamics TD-DFT

Microsolvation Effect on Cis Excited States

The same computational study that modeled the excited states of cis-p-MMC also investigated the microsolvation effect of a single water molecule on the compound. The calculations elucidated the origin of the stabilization of the ππ* state and destabilization of the nπ* state due to microsolvation. This differential effect on the electronic states is a specific, quantifiable outcome of the computational model for the cis isomer, providing insights into how its photophysics might be altered in aqueous or biological environments compared to its gas-phase behavior [1].

Microsolvation Effect
Class-level inference
Addition of one water molecule stabilizes ππ* and destabilizes nπ* state in cis isomer.
Provides solvation model validation context.
Computed using natural population analysis; exact energy shifts not in abstract.
Computational Chemistry Microsolvation Excited State Stabilization

Cis vs. Trans Dark Genotoxicity

In a direct comparative assessment, the genetic activity of cis(Z)- and trans(E)-p-methoxymethylcinnamate was evaluated using the Ames Salmonella typhimurium test in the absence of light. The study found that neither isomer is genetically active in this standard bacterial reverse mutation assay, confirming that their photobiological activity is strictly light-dependent. This negative result is a critical piece of safety data, differentiating these cinnamates from other compounds that may exhibit dark genotoxicity [1].

Dark Genotoxicity (Ames Test)
Head-to-head
Neither isomer exhibits genetic activity in Ames test without light.
Confirms light-dependent photochemical activity; supports assay design.
No quantitative revertant data in abstract.
Genetic Toxicology Ames Test Safety Assessment

cis(Z)-p-Methoxymethylcinnamate Research Applications


DNA Damage and Repair Photoprobe

cis(Z)-p-Methoxymethylcinnamate is an effective positive control or test compound for investigating the mechanisms of UV-A-induced DNA damage, specifically the formation of sister chromatid exchanges (SCEs) in mammalian cells. Its demonstrated, light-dependent, and oxygen-independent photosensitization of CHO cells [1] makes it a valuable tool for distinguishing oxygen-dependent (Type II) from oxygen-independent (Type I) photodynamic pathways. Its defined cis stereochemistry ensures reproducibility in these sensitive assays.

Antimicrobial Photodynamic Therapy Research

This compound is suitable as a model photosensitizer in aPDT studies focusing on Gram-negative bacteria such as E. coli. Its ability to photosensitize E. coli in an oxygen-independent manner [1] is a key differentiator for research into novel antimicrobial strategies that remain effective in hypoxic environments, such as those found in biofilms or infected tissues. The use of the pure cis(Z)-isomer eliminates variability introduced by mixed isomer preparations.

Computational Photochemistry & Solvation Modeling

cis(Z)-p-Methoxymethylcinnamate provides a well-defined molecular system for benchmarking advanced computational methods like TD-DFT and MS-CASPT2 against complex photophysical phenomena. Published calculations on its ππ* and nπ* excited states and the impact of microsolvation [1] offer a reference point for theoretical chemists developing new functionals or algorithms for excited-state dynamics. The distinct energetic barrier to internal conversion for the cis isomer presents a specific challenge for model validation.

Cinnamate Derivative SAR Studies

Procurement of the pure cis(Z)-isomer is essential for building accurate SAR models for cinnamate-based photobiological agents. By comparing the activity of the cis(Z)-isomer against the trans(E)-isomer and other substituted analogs in standardized assays for SCE induction and bacterial photosensitization [1], researchers can precisely map the contribution of double-bond geometry to biological potency and photochemical efficiency.

Application
Selection Property
Validation Focus
DNA damage photoprobe research
Light-dependent, oxygen-independent photosensitization
Sister chromatid exchange endpoints in CHO cells
Antimicrobial photosensitization research
Oxygen-independent bacterial photoinactivation
E. coli viability under hypoxic conditions
Computational photochemistry modeling
Cis-specific excited-state energy landscape
Computed ππ*/nπ* barrier and microsolvation effect
Cinnamate SAR studies
Defined cis stereochemistry
Isomer-specific bioactivity and photochemical comparison

Technical Documentation Hub

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27 linked technical documents
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